molecular formula C19H22N2O2 B15081648 Benzamide, N,N'-1,5-pentanediylbis- CAS No. 31991-79-4

Benzamide, N,N'-1,5-pentanediylbis-

Katalognummer: B15081648
CAS-Nummer: 31991-79-4
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: ASAXBZCWQACEQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N,N’-1,5-pentanediylbis- is a chemical compound characterized by its complex structure, which includes multiple bonds, aromatic rings, and secondary amide groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N,N’-1,5-pentanediylbis- typically involves the reaction of benzamide derivatives with pentanediyl bisamines under controlled conditions. The reaction often requires specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of Benzamide, N,N’-1,5-pentanediylbis- may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N,N’-1,5-pentanediylbis- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Benzamide, N,N’-1,5-pentanediylbis- has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Benzamide, N,N’-1,5-pentanediylbis- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Benzamide, N,N’-1,5-pentanediylbis- include other benzamide derivatives and compounds with similar structural features, such as:

Uniqueness

What sets Benzamide, N,N’-1,5-pentanediylbis- apart from these similar compounds is its specific structure, which includes unique bonding patterns and functional groups.

Eigenschaften

CAS-Nummer

31991-79-4

Molekularformel

C19H22N2O2

Molekulargewicht

310.4 g/mol

IUPAC-Name

N-(5-benzamidopentyl)benzamide

InChI

InChI=1S/C19H22N2O2/c22-18(16-10-4-1-5-11-16)20-14-8-3-9-15-21-19(23)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,20,22)(H,21,23)

InChI-Schlüssel

ASAXBZCWQACEQP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NCCCCCNC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.